4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%
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Overview
Description
“4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H12BrNO2 and an average mass of 306.155 Da . It is a Schiff base, a class of compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 5-bromo-2-hydroxy-4-methoxybenzaldehyde with 2-methoxyaniline in ethanol. The mixture is stirred under reflux for 18 hours. The product is obtained by slow evaporation of the ethanol solution .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction (XRD), Density Functional Theory (DFT), and the Harmonic Oscillator Model of aromaticity (HOMA). The compound exists in the phenol-imine form, and the entire molecule is almost planar . The dihedral angle between the benzene rings is 0.9 (2) degrees .Properties
IUPAC Name |
4-bromo-2-[(4-methoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBHINZUFBWUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419869 |
Source
|
Record name | NSC201826 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20772-73-0 |
Source
|
Record name | NSC201826 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC201826 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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